7,8-Difluorochroman-6-ol

Physicochemical Properties Density Boiling Point

7,8-Difluorochroman-6-ol (CAS 1029476-88-7) is a fluorinated benzopyran derivative with a molecular formula of C9H8F2O2 and a molecular weight of 186.15 g/mol. It is characterized by a chroman core structure with a hydroxyl group at the 6-position and two fluorine atoms substituted at the 7 and 8 positions.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 1029476-88-7
Cat. No. B8331423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluorochroman-6-ol
CAS1029476-88-7
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C(=C2OC1)F)F)O
InChIInChI=1S/C9H8F2O2/c10-7-6(12)4-5-2-1-3-13-9(5)8(7)11/h4,12H,1-3H2
InChIKeyLKAROKSYQNXXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluorochroman-6-ol (CAS 1029476-88-7): Physicochemical Profile and Synthetic Intermediate


7,8-Difluorochroman-6-ol (CAS 1029476-88-7) is a fluorinated benzopyran derivative with a molecular formula of C9H8F2O2 and a molecular weight of 186.15 g/mol . It is characterized by a chroman core structure with a hydroxyl group at the 6-position and two fluorine atoms substituted at the 7 and 8 positions . This specific difluorination pattern is key to its primary documented application as a versatile intermediate in the synthesis of advanced materials, particularly liquid crystalline furochroman derivatives for electro-optical displays [1]. Its value proposition in procurement is not as a biologically active end-product, but as a specialized building block whose unique substitution pattern enables subsequent chemical transformations not easily achievable with non-fluorinated or mono-fluorinated analogs.

Why Chroman-6-ol or Mono-fluorinated Analogs Cannot Replace 7,8-Difluorochroman-6-ol in Key Applications


Substituting 7,8-Difluorochroman-6-ol with a non-fluorinated chroman-6-ol or a mono-fluorinated analog is not feasible for applications requiring its specific physicochemical and electronic profile. The dual fluorination at positions 7 and 8 significantly alters the electron density of the aromatic ring compared to the parent chroman-6-ol, as evidenced by a predicted 0.2 g/cm³ increase in density and a notable 21.8 °C depression in boiling point . These changes directly impact critical material properties. For instance, in the context of liquid crystal displays, this specific substitution pattern is essential for achieving low birefringence, a property that distinguishes 7,8-difluorochroman derivatives from other liquid crystalline compounds like trifluoronaphthalenes and is crucial for vertical alignment (VA) modes [1]. Furthermore, the 7,8-difluoro motif is critical for directing regioselective functionalization; the patent literature demonstrates its use in an ortho-metallation strategy to install a halogen at the 5-position, a synthetic step that would fail or produce different regioisomers with other substitution patterns [2].

Quantitative Differentiation Evidence for 7,8-Difluorochroman-6-ol Against Key Analogs


Predicted Physicochemical Property Shift vs. Non-Fluorinated Chroman-6-ol

The introduction of two fluorine atoms at the 7 and 8 positions markedly changes the predicted physical properties of the chromanol scaffold. 7,8-Difluorochroman-6-ol exhibits a higher predicted density and a lower predicted boiling point compared to the parent compound chroman-6-ol . These differences are important specifications for procurement when the compound's behavior in formulation, purification (e.g., distillation), or as a standard is critical.

Physicochemical Properties Density Boiling Point Procurement Specification

Critical Intermediate for Low-Birefringence Liquid Crystal Monomers vs. Trifluoronaphthalene Derivatives

7,8-Difluorochroman-6-ol is a precursor to furochroman derivatives designed for vertical alignment liquid crystal displays (VA-LCDs). A 2008 conference report explicitly states that 7,8-difluorochroman derivatives exhibited low birefringence, making them 'very useful for vertical alignment mode liquid crystal display (VA-LCD)' [1]. This contrasts with 1,7,8-trifluoronaphthalene derivatives from the same study, which exhibited large birefringence [1]. This functional differentiation is design-critical for display engineers selecting materials to meet specific optical performance parameters.

Liquid Crystal Display Birefringence VA-LCD Dielectric Anisotropy

Unique Regioselectivity Enabler for Halogenation vs. Non-Fluorinated Chromans

The 7,8-difluoro substitution pattern is not merely decorative; it is a critical functional group for directing chemical synthesis. The patent literature demonstrates a specific synthetic sequence where the 6-hydroxy group of 7,8-difluorochroman intermediates is protected, and the two fluorine atoms direct an ortho-metallation using n-BuLi to install a halogen (Br or I) exclusively at the 5-position, forming 7,8-difluoro-5-halochroman-6-ols [1]. This regiospecificity is a direct consequence of the electron-withdrawing and directing effects of the two adjacent fluorines. A non-fluorinated chroman-6-ol would undergo metallation at a different position (likely ortho to the oxygen), yielding a different regioisomer and a product with entirely different properties.

Synthetic Methodology ortho-Metallation Regioselectivity Halogenation

Class-Level Potential for Enhanced Biological Activity via Fluorination vs. Non-Fluorinated Scaffolds

While direct data for 7,8-difluorochroman-6-ol is absent, strong class-level evidence indicates that fluorination of the chroman-6-ol scaffold confers significant biological advantages. Data reported for 7-fluorochroman-6-ol shows a 32-fold increase in serotonin (5-HT) transporter uptake inhibition compared to its non-fluorinated analog, alongside enhanced lipophilicity that can improve blood-brain barrier penetration . This evidence supports the general principle that fluorination on this scaffold dramatically improves target engagement. In a drug discovery context where the 7,8-difluoro pattern is a required part of a pharmacophore or a patent strategy, this compound provides a distinct, unexplored chemical space with a high probability of delivering similarly enhanced potency over non-fluorinated versions.

Serotonin Transporter In Vitro Pharmacology Metabolic Stability Fluorine Chemistry

Validated Application Scenarios for Procuring 7,8-Difluorochroman-6-ol


Synthesis of Advanced Liquid Crystal Monomers for Low-Birefringence VA-LCDs

Research groups and companies developing new liquid crystal mixtures for vertical alignment displays should prioritize this compound. The 7,8-difluorochroman scaffold has been explicitly demonstrated to provide the low birefringence essential for VA-LCD technology, offering a performance advantage over high-birefringence trifluoronaphthalene alternatives [1]. 7,8-Difluorochroman-6-ol serves as the key entry point for synthesizing the requisite furochroman derivatives via further functionalization [2].

Directed Late-Stage Functionalization in Medicinal Chemistry

In drug discovery programs where the 7,8-difluorochroman core is a target pharmacophore, this specific 6-ol intermediate is synthetically invaluable. Its fluorine atoms enable a unique, regioselective ortho-metallation pathway to install critical substituents (e.g., halogens) at the 5-position, a transformation that is not accessible with non-fluorinated precursors [2]. This allows for the exploration of chemical space that is simply off-limits with other starting materials, and is supported by class-level evidence showing fluorination on the chromanol scaffold can increase target potency by over 30-fold .

Development of Fluorinated Tocopherol (Vitamin E) Analogs

Since the chroman-6-ol core is the antioxidant pharmacophore of Vitamin E, this compound is a strategic building block for creating fluorinated analogs with altered physicochemical and redox properties. The documented 0.2 g/cm³ increase in density and 21.8 °C decrease in boiling point compared to non-fluorinated chroman-6-ol could be leveraged to tune lipophilicity, oxidative lability, and membrane partitioning in new antioxidant candidates.

Quote Request

Request a Quote for 7,8-Difluorochroman-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.